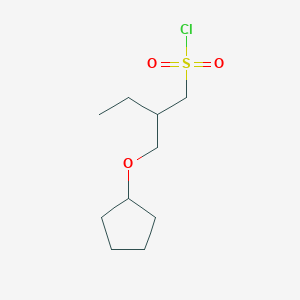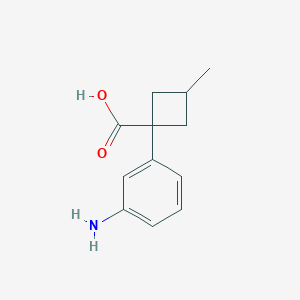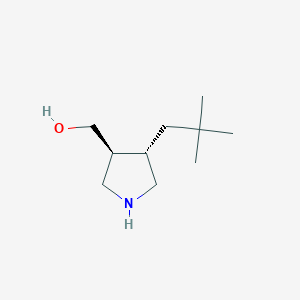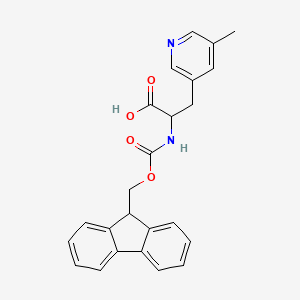
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methylpyridin-3-yl)propanoic acid typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base like triethylamine.
Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids in solid-phase peptide synthesis.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development, particularly for creating peptide-based therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialized peptides for various applications, including cosmetics and materials science.
作用機序
The mechanism of action for this compound largely depends on its use in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under mild basic conditions, typically using piperidine. This allows for the sequential addition of amino acids to build the desired peptide chain.
類似化合物との比較
Similar Compounds
Boc-Protected Amino Acids: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) is also used for protecting amino groups.
Uniqueness
The Fmoc group is unique due to its stability under acidic conditions and ease of removal under mild basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where harsh conditions can lead to unwanted side reactions.
特性
分子式 |
C24H22N2O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c1-15-10-16(13-25-12-15)11-22(23(27)28)26-24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-10,12-13,21-22H,11,14H2,1H3,(H,26,29)(H,27,28) |
InChIキー |
ODTJSJGMPFIYAQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



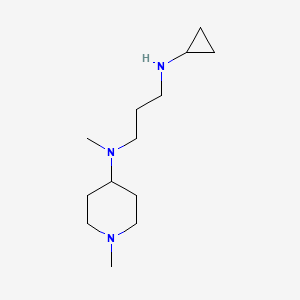
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)
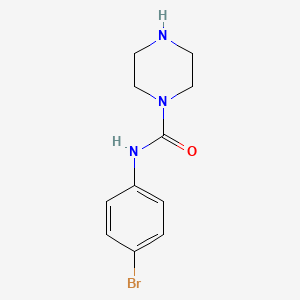
![1-(tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-2-carboxylic acid](/img/structure/B13625963.png)
![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)
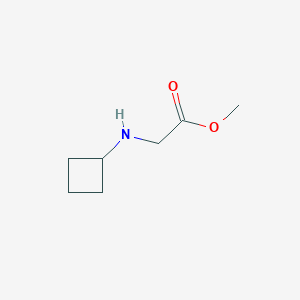
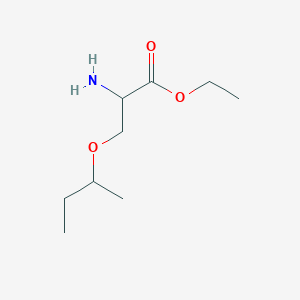
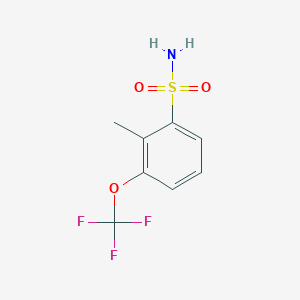
![lithium(1+)5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B13625989.png)
![1-methyl-5-oxo-1H,4H,5H-imidazo[4,5-b]pyridine-7-carboxylicacidhydrochloride](/img/structure/B13625991.png)
